molecular formula C23H26N4O4S2 B2660443 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide CAS No. 683260-83-5

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2660443
CAS No.: 683260-83-5
M. Wt: 486.61
InChI Key: AHURVNORHPDNMI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group at the para position and a 6-acetamido-1,3-benzothiazol-2-yl moiety at the amide nitrogen (Figure 1). The 6-acetamido substituent on the benzothiazole may improve solubility and metabolic stability compared to simpler alkyl or aryl derivatives .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-15(28)24-17-10-13-20-21(14-17)32-23(25-20)26-22(29)16-8-11-19(12-9-16)33(30,31)27(2)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHURVNORHPDNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the acetamido group, and the attachment of the sulfonamide moiety. Common synthetic routes may involve the use of reagents such as thionyl chloride, acetic anhydride, and cyclohexylamine under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()

  • Structural Differences : Replaces the cyclohexyl group with a benzyl moiety and substitutes the 6-acetamido with a 6-methoxy-3-methyl group.
  • The methoxy group improves solubility but may reduce hydrogen-bonding capacity compared to acetamido .

4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, )

  • Structural Differences : Substitutes the benzothiazole with a 1,3,4-oxadiazole ring and replaces the methyl group on the sulfamoyl with ethyl .
  • Ethyl substitution on sulfamoyl may alter steric hindrance, affecting inhibitor-enzyme interactions. Demonstrated antifungal activity against C. albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition .

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide ()

  • Structural Differences : Replaces 6-acetamido with 6-chloro-4-methyl on the benzothiazole.
  • Chlorine’s electron-withdrawing effect may modulate electronic properties of the benzothiazole, altering binding kinetics .

4-[Cyclohexyl(methyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride ()

  • Structural Differences: Incorporates a diethylaminoethyl linker and a 5-methoxy group on the benzothiazole.
  • Functional Impact: The cationic diethylaminoethyl group (as hydrochloride salt) enhances solubility in physiological media. Methoxy substitution at position 5 may redirect metabolic oxidation away from critical sites, improving pharmacokinetics .

Antifungal Activity

  • Key SAR Insights: Sulfamoyl Group: Cyclohexyl substitution (vs. benzyl in LMM5) may reduce off-target interactions due to its bulkier, non-aromatic nature. Benzothiazole vs. Oxadiazole: Benzothiazole derivatives (e.g., target compound) exhibit higher lipophilicity, favoring membrane penetration in fungal cells .

Enzyme Inhibition Potential

  • The sulfamoyl group is a known pharmacophore for inhibiting enzymes like carbonic anhydrase and thioredoxin reductase. Cyclohexyl substitution may confer selectivity over human isoforms .
  • 6-Acetamido on benzothiazole could engage in hydrogen bonding with catalytic residues, as seen in similar acetamido-containing inhibitors .

Physicochemical Properties and Drug-Likeness

Property Target Compound LMM11 () Derivative
Molecular Weight ~550 g/mol 523.6 g/mol 595.2 g/mol
LogP ~3.5 (estimated) 3.1 2.8 (hydrochloride salt)
Hydrogen Bond Donors 3 2 3
Solubility Moderate (acetamido enhances) Low (oxadiazole reduces) High (ionizable amine)

Biological Activity

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its unique chemical structure, which includes a benzamide backbone, a sulfamoyl group, and a benzothiazole moiety. This structural composition is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)4.8Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

In addition to anticancer activity, the compound has shown anti-inflammatory effects in preclinical models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15045
IL-620060

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound resulted in reduced paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

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